Comparative Human Intestinal Maltase Inhibition: Salacinol vs. Clinical Antidiabetic Agents
Salacinol inhibits human small intestinal maltase with an IC50 of 4.9 μM and a Ki of 0.44 μM, demonstrating potency superior to acarbose (IC50 15.2 μM, Ki 2.6 μM) and comparable to miglitol (IC50 3.7 μM, Ki 0.57 μM) but lower than voglibose (IC50 1.3 μM, Ki 0.17 μM) [1]. Within the Salacia sulfonium family, salacinol (IC50 4.9 μM) is less potent than kotalanol (IC50 3.9 μM) and neokotalanol (IC50 3.9 μM) but more potent than neosalacinol (IC50 9.0 μM) [1].
| Evidence Dimension | Human intestinal maltase inhibitory activity (IC50, Ki) |
|---|---|
| Target Compound Data | IC50 = 4.9 μM; Ki = 0.44 μM |
| Comparator Or Baseline | Acarbose: IC50 = 15.2 μM, Ki = 2.6 μM; Voglibose: IC50 = 1.3 μM, Ki = 0.17 μM; Miglitol: IC50 = 3.7 μM, Ki = 0.57 μM; Kotalanol: IC50 = 3.9 μM, Ki = 0.32 μM; Neosalacinol: IC50 = 9.0 μM, Ki = 1.2 μM |
| Quantified Difference | Salacinol is 3.1× more potent than acarbose (IC50: 4.9 vs 15.2 μM); 1.3× less potent than miglitol (4.9 vs 3.7 μM); 1.3× less potent than kotalanol (4.9 vs 3.9 μM) |
| Conditions | Human small intestinal microsomes (batch MIC318017, BIOPREDIC International) in 0.1 M maleate buffer (pH 6.0); substrate: 74 mM maltose; incubation at 37°C for 30 min; glucose measured by glucose-oxidase method |
Why This Matters
This data enables researchers to select salacinol over acarbose when higher human maltase inhibitory potency is required, or to benchmark salacinol against clinical comparators for structure-activity relationship (SAR) studies.
- [1] Morikawa T, Akaki J, Ninomiya K, et al. Salacinol and related analogs: new leads for type 2 diabetes therapeutic candidates from the Thai traditional natural medicine Salacia chinensis. Nutrients. 2015;7(3):1480-1493. Table 2. PMID: 25734563 View Source
